2-(2,2-Dimethyl-3-{2-methyl-1H-pyrrolo[3,2-H]quinolin-3-YL}cyclopropyl)acetamide
Description
This compound features a cyclopropane ring substituted with dimethyl groups and a 2-methyl-1H-pyrrolo[3,2-H]quinolin-3-YL moiety, linked to an acetamide group. The acetamide group contributes to hydrogen bonding, influencing solubility and target binding. While direct synthesis data are unavailable, analogous compounds suggest multicomponent reactions (MCRs) or cyclopropanation strategies may be applicable .
Properties
Molecular Formula |
C19H21N3O |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-[2,2-dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-3-yl)cyclopropyl]acetamide |
InChI |
InChI=1S/C19H21N3O/c1-10-15(16-13(9-14(20)23)19(16,2)3)12-7-6-11-5-4-8-21-17(11)18(12)22-10/h4-8,13,16,22H,9H2,1-3H3,(H2,20,23) |
InChI Key |
UTXMYOXAUWPCNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C3=C(C=CC=N3)C=C2)C4C(C4(C)C)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-3-{2-methyl-1H-pyrrolo[3,2-H]quinolin-3-YL}cyclopropyl)acetamide typically involves multiple steps, starting from readily available starting materials
Construction of Pyrroloquinoline Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminobenzylamine derivative, under acidic or basic conditions to form the pyrroloquinoline ring system.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Formation of Acetamide Group: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-3-{2-methyl-1H-pyrrolo[3,2-H]quinolin-3-YL}cyclopropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of a cyclopropyl group, a pyrroloquinoline moiety, and an acetamide group. The synthesis typically involves:
- Construction of Pyrroloquinoline Core : Cyclization of a suitable precursor under acidic or basic conditions.
- Introduction of Cyclopropyl Group : Achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.
- Formation of Acetamide Group : Final acylation step with acyl chlorides or anhydrides to yield the acetamide structure.
Medicinal Chemistry
The unique structure of this compound positions it as a promising candidate for drug development. Its potential applications include:
- Inhibition of Specific Enzymes : The compound may act as an inhibitor for various kinases, including SGK-1 kinase, which plays a role in renal and cardiovascular diseases .
- Targeting mTOR Pathway : Analogous compounds have been identified as mTOR kinase inhibitors, suggesting similar potential for this compound in cancer therapy .
Materials Science
In materials science, the compound can be utilized to develop novel materials with specific electronic or optical properties. Its unique molecular structure may lead to innovative applications in:
- Organic Electronics : The compound's electronic properties could be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
- Nanotechnology : Potential use in the creation of nanoscale devices due to its structural characteristics.
Biological Studies
The compound can serve as a probe in biological research to study pathways and mechanisms due to its ability to interact with biomolecules. Potential applications include:
- Studying Cellular Mechanisms : By inhibiting specific enzymes or receptors, researchers can elucidate biological pathways involved in disease processes.
- Drug Discovery : Its interactions with various biological targets can provide insights into new therapeutic strategies.
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds structurally related to 2-(2,2-Dimethyl-3-{2-methyl-1H-pyrrolo[3,2-H]quinolin-3-YL}cyclopropyl)acetamide:
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethyl-3-{2-methyl-1H-pyrrolo[3,2-H]quinolin-3-YL}cyclopropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analogues and Key Features
Structural and Functional Insights
Imidazo-pyrrolo-pyrazines () share nitrogen-rich cores but lack cyclopropane motifs, reducing conformational rigidity.
Cyclopropane Derivatives :
- The target’s 2,2-dimethylcyclopropyl group contrasts with chrysanthemyl esters (), which have unsaturated side chains. Dimethyl groups may enhance steric hindrance, affecting receptor interactions.
- Cyclopropyl ethers () prioritize synthetic efficiency, whereas the target’s cyclopropane is integral to its bioactive scaffold.
Acetamide vs. Carboxylic Acid: The acetamide in the target and N-(2-methyl-3-oxo-diphenylpropyl)acetamide () supports hydrogen bonding (N–H···O), critical for crystal packing and solubility.
Analytical Characterization
- Spectroscopy: NMR (¹H, ¹³C, HMBC) and HRMS were pivotal for confirming furoquinoline structures (). Similar methods would validate the target’s regiochemistry.
- Crystallography : SHELX software () and hydrogen-bonding analysis () could elucidate the target’s solid-state behavior, as demonstrated for acetamide derivatives ().
Biological Activity
The compound 2-(2,2-Dimethyl-3-{2-methyl-1H-pyrrolo[3,2-H]quinolin-3-YL}cyclopropyl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a unique cyclopropyl structure linked to a pyrroloquinoline moiety. Its structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that the compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Properties : Some investigations have indicated potential cytotoxic effects on cancer cell lines, warranting further exploration of its mechanisms of action.
- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, possibly through modulation of neuroinflammatory pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard agar diffusion methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 30 |
These results indicate that the compound shows promising activity against specific pathogens, comparable to established antibiotics .
Anticancer Activity
The anticancer potential was assessed using various human cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Neuroprotective studies have shown that the compound may help mitigate oxidative stress in neuronal cells. This was evaluated using assays measuring reactive oxygen species (ROS) levels and cell viability under oxidative stress conditions.
| Treatment | ROS Level Reduction (%) | Cell Viability (%) |
|---|---|---|
| Control | - | 100 |
| Compound Treatment | 40 | 85 |
These findings suggest a potential for therapeutic application in neurodegenerative diseases .
Case Studies
- Case Study on Antimicrobial Resistance : A clinical case highlighted the effectiveness of the compound against resistant strains of bacteria, showcasing its potential as an alternative treatment option in antibiotic-resistant infections.
- Case Study on Cancer Therapy : In vitro studies on breast cancer cells revealed that when combined with conventional chemotherapy agents, the compound enhanced cytotoxicity, suggesting a synergistic effect that could improve treatment outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
